[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Historical Evolution of Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold emerged as a pharmacophore in the mid-20th century, building on the foundational discovery of pyrazole-containing natural products like 1-pyrazolyl-alanine in watermelon seeds. Early synthetic efforts focused on fused pyrazole-pyridine systems to enhance metabolic stability and binding affinity compared to simpler heterocycles. By the 1980s, derivatives such as pyrazofurin (an antiviral agent) and crizotinib (an ALK/ROS1 inhibitor) demonstrated the scaffold’s versatility in targeting diverse biological pathways.
A pivotal advancement occurred with the integration of pyrazolo[3,4-b]pyridines into kinase inhibitor design. For example, the discovery that pyrazole’s nitrogen atoms participate in critical hydrogen bonds with ATP-binding pockets of protein kinases enabled rational drug design. Structural analyses revealed that the planar geometry of the fused ring system facilitates π-π stacking interactions with aromatic residues in kinase domains, while substituents at the 3- and 4-positions modulate selectivity. The introduction of electron-withdrawing groups, such as difluoromethyl, further optimized pharmacokinetic properties by reducing oxidative metabolism.
Significance of Heterocyclic Modifications in Bioactive Compound Design
Modifications to the pyrazolo[3,4-b]pyridine core profoundly influence bioactivity. The compound under study exemplifies three strategic alterations:
- Cyclopropyl at Position 3 : This substituent introduces steric bulk, potentially stabilizing hydrophobic interactions with protein targets. Cyclopropane’s ring strain may also enhance binding kinetics by inducing conformational strain in the ligand.
- Difluoromethyl at Position 4 : The CF~2~H group acts as a bioisostere for hydroxyl or thiol moieties, improving metabolic stability while retaining hydrogen-bonding capacity. Difluoromethylation at this position has been shown to increase membrane permeability in related compounds by 1.5–2-fold compared to non-fluorinated analogs.
- Acetic Acid Moiety at Position 1 : The carboxylic acid group enhances solubility and enables salt formation, addressing a common limitation of hydrophobic heterocycles. In kinase inhibitors, this group often participates in electrostatic interactions with lysine or arginine residues.
Recent synthetic advances, such as flow chemistry techniques, have streamlined the production of these complex systems. For instance, continuous-flow reactors enable precise control over reaction parameters during the cyclocondensation of pyrazole amines with diketones, achieving yields >80% for intermediates like 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Research Gaps and Opportunities in Fused Pyrazole-Pyridine Systems
Despite progress, key challenges persist:
- Synthetic Accessibility : Introducing substituents at the 6- and 7-positions remains synthetically demanding. Current methods for 6-oxo derivatives rely on hydrolysis of ester precursors under strongly basic conditions, which limits functional group tolerance.
- Resistance Mechanisms : In virology studies, pyrazolo[3,4-b]pyridines targeting enterovirus 2C proteins face resistance via mutations like D183V and D323G, reducing efficacy by 27-fold. Similar resistance patterns in kinase inhibitors highlight the need for compounds targeting conserved allosteric sites.
- Dual-Target Engagement : Most existing derivatives act as single-pathway modulators. However, compounds like the pulmonary antihypertensive agent 2 (a pyrazolo[3,4-b]pyridine with dual sGC stimulation and AMPK inhibition) demonstrate superior efficacy in disease models, suggesting multi-target strategies as a priority area.
Table 1: Representative Pyrazolo[3,4-b]pyridine Derivatives and Their Targets
Future research should prioritize computational modeling to predict resistance mutations and guide substituent selection. Additionally, exploiting late-stage diversification via C–H functionalization could address synthetic limitations, particularly for derivatives requiring polar groups at the 6-position. The integration of machine learning to optimize reaction conditions for difluoromethylation—a process sensitive to radical stability and electronic effects—represents another promising avenue.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c13-11(14)6-3-7(18)15-12-9(6)10(5-1-2-5)16-17(12)4-8(19)20/h3,5,11H,1-2,4H2,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZYWROOFNUFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=O)N3)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121140 | |
| Record name | 3-Cyclopropyl-4-(difluoromethyl)-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018142-71-6 | |
| Record name | 3-Cyclopropyl-4-(difluoromethyl)-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018142-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-4-(difluoromethyl)-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The presence of a difluoromethyl group in its structure suggests that it may act as a hydrogen-bond donor. This could potentially influence its interaction with biological targets, leading to changes in their function.
Biochemical Pathways
Given the compound’s structure, it is plausible that it could influence a variety of pathways, particularly those involving proteins or enzymes that interact with hydrogen-bond donors.
Pharmacokinetics
The compound’s molecular weight (333289 Da) suggests that it may have favorable absorption and distribution characteristics. The presence of a difluoromethyl group could potentially influence its metabolic stability.
Biological Activity
[3-Cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11F2N3O3
- Molecular Weight : 283.23 g/mol
- CAS Number : 1018142-71-6
The compound exhibits its biological effects primarily through the modulation of specific biochemical pathways. It is hypothesized to interact with various receptors and enzymes involved in cellular signaling and metabolic processes.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds possess significant anticancer properties. For instance, a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides demonstrated efficacy against various tumor cell lines by inhibiting de novo purine and pyrimidine nucleotide biosynthesis .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine | HeLa | 0.5 | |
| 3-cyclopropyl derivative | A375 | 0.36 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. Compounds with similar structures have shown promising results in lowering blood glucose levels in preclinical models .
Synthesis and Evaluation
The synthesis of [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves nucleophilic displacement reactions followed by glycosylation processes. The successful synthesis allows for the evaluation of biological activity through various assays including cytotoxicity tests and enzyme inhibition studies.
Study 1: Antitumor Activity
In a study published in MDPI, compounds derived from pyrazolo[3,4-b]pyridine were tested against multiple cancer cell lines including HeLa and HCT116. The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.36 µM to 1.8 µM .
Study 2: DPP-IV Inhibition
Another investigation focused on the DPP-IV inhibitory potential of similar compounds showed that certain derivatives had an IC50 as low as 18 nM, indicating strong inhibition which could be beneficial for diabetes treatment .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
Research indicates that compounds with a pyrazolo-pyridine framework exhibit anticancer properties. The unique substituents on this specific compound may enhance its efficacy against various cancer cell lines by inhibiting specific kinases or other targets involved in tumor growth and survival. -
Anti-inflammatory Effects :
Studies have suggested that similar compounds can modulate inflammatory pathways. The presence of the difluoromethyl group may contribute to selective inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. -
Neuroprotective Properties :
Preliminary studies suggest that derivatives of pyrazolo-pyridine can protect neuronal cells from oxidative stress and apoptosis. This compound may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease by targeting neuroinflammatory pathways.
Biochemical Mechanisms
The mode of action for [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid likely involves:
- Hydrogen Bonding : The difluoromethyl group may act as a hydrogen bond donor, influencing protein-ligand interactions.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer or inflammation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazolo-pyridine derivatives. The results indicated that the introduction of difluoromethyl groups significantly increased the potency against breast cancer cell lines, suggesting that [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid could be developed further for targeted cancer therapies.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmacological institute demonstrated that compounds with similar structures effectively reduced levels of TNF-alpha and IL-6 in vitro. This supports the hypothesis that [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may serve as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Key Differences
The compound’s pyrazolo[3,4-b]pyridine core allows for structural modifications that influence physicochemical and pharmacological properties. Below is a comparative analysis with three closely related analogs:
Table 1: Structural and Commercial Comparison
Key Observations :
The methyl-substituted analog (CAS: 1018150-76-9) is lighter (327.28), which may enhance solubility compared to the cyclopropyl variant .
Electron-Withdrawing Groups (EWGs) :
- The trifluoromethyl group in the 1,3-dimethyl analog () is a stronger EWG than difluoromethyl, which could alter electronic distribution, affecting binding affinity or metabolic stability .
- Difluoromethyl (pKa ~1.3) offers moderate electron withdrawal, balancing stability and reactivity compared to trifluoromethyl (pKa ~0.5) .
Commercial Viability :
Functional Group Implications
- Cyclopropyl vs. Methyl (Position 3) :
Cyclopropyl groups enhance steric bulk and metabolic resistance due to their rigid structure. However, they may complicate synthesis compared to methyl groups, which are simpler and cheaper to incorporate . - 6-Oxo vs. Replacing it with a 4-ethylphenyl moiety (CAS: 937607-28-8) introduces aromaticity, possibly enhancing π-π stacking in hydrophobic binding pockets .
- Trifluoromethyl vs. Difluoromethyl (Position 4) : Trifluoromethyl’s higher electronegativity may improve binding to electron-deficient targets but increase metabolic susceptibility to defluorination compared to difluoromethyl .
Q & A
Q. How can process control technologies scale up synthesis while maintaining quality?
- Answer :
- PAT (Process Analytical Technology) : Real-time monitoring via inline HPLC or FTIR .
- DoE (Design of Experiments) : Identify critical parameters (e.g., stirring rate, reagent stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
